7-(Hydroxyamino)-5,8-quinolinedione

Anticancer Tumor Selectivity Ehrlich Ascites Carcinoma

7-(Hydroxyamino)-5,8-quinolinedione (7-HAQD, CAS 94129-60-9) is a synthetic, small-molecule mimetic of the complex natural quinone antibiotic streptonigrin, bearing a critical hydroxyamino substituent at the 7-position of the 5,8-quinolinedione scaffold. The compound was first reported in 1984 as a structurally simplified probe designed to recapitulate the DNA-interactive antitumor pharmacophore of streptonigrin without the synthetic burden of the natural product's pentacyclic framework.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 94129-60-9
Cat. No. B14358567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxyamino)-5,8-quinolinedione
CAS94129-60-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)N=O)O
InChIInChI=1S/C9H6N2O3/c12-7-4-6(11-14)9(13)8-5(7)2-1-3-10-8/h1-4,12-13H
InChIKeyBNVMLTWCIILMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Hydroxyamino)-5,8-quinolinedione (CAS 94129-60-9): Chemical Profile and Procurement-Relevant Context


7-(Hydroxyamino)-5,8-quinolinedione (7-HAQD, CAS 94129-60-9) is a synthetic, small-molecule mimetic of the complex natural quinone antibiotic streptonigrin, bearing a critical hydroxyamino substituent at the 7-position of the 5,8-quinolinedione scaffold [1]. The compound was first reported in 1984 as a structurally simplified probe designed to recapitulate the DNA-interactive antitumor pharmacophore of streptonigrin without the synthetic burden of the natural product's pentacyclic framework [1][2]. Its molecular formula is C9H6N2O3 (MW 190.16), with predicted physicochemical properties including a density of 1.6±0.1 g/cm³ and a boiling point of 415.9±55.0 °C at 760 mmHg .

Why Generic 5,8-Quinolinedione Analogs Cannot Substitute for 7-(Hydroxyamino)-5,8-quinolinedione in Research Protocols


Substitution among 5,8-quinolinedione derivatives is precluded by the regiospecific position of the hydroxyamino group, which dictates both synthetic accessibility and biological activity. The structurally identical regioisomer, 6-(hydroxyamino)-5,8-quinolinedione, requires a distinct synthetic route starting from a different dinitro precursor, confirming that the 7-position substitution is not trivially interconvertible [1]. Furthermore, 7-HAQD was deliberately designed as a minimal pharmacophore model of streptonigrin, whereas other 5,8-quinolinedione analogs (e.g., alkoxy, amino, or chloro-substituted derivatives) exhibit divergent mechanisms, such as NQO1 inhibition or metal chelation, that are not interchangeable with the DNA-interactive properties of the 7-hydroxyamino congener [2][3].

Quantitative Differentiation Evidence for 7-(Hydroxyamino)-5,8-quinolinedione Against Closest Analogs


Antitumor Potency in Ascites vs. Solid Tumor Models: 7-HAQD Self-Comparison to Determine Therapeutic Window

In a 1984 in vivo study, 7-HAQD exhibited distinct antineoplastic effects against Ehrlich mouse ascites carcinoma and P388 leukemia; however, its inhibitory effects against the solid carcinomas of Ehrlich and Sarcoma 180 were markedly weaker, establishing that the compound's activity is heavily dependent on tumor microenvironment or accessibility [1]. This internal comparison against its own differential efficacy across tumor models provides a quantitative selection criterion: researchers targeting hematological or ascites-based malignancies will find 7-HAQD more relevant than those seeking broad solid-tumor efficacy.

Anticancer Tumor Selectivity Ehrlich Ascites Carcinoma P388 Leukemia

Synthetic Accessibility vs. Streptonigrin: 7-HAQD as a Two-Step Pharmacophore Model

7-HAQD is synthesized in two steps from commercially viable precursors: oxidation of 7-amino-5-imino-8(5H)-quinolinone with hydrogen peroxide yields the target compound directly, whereas the total synthesis of streptonigrin requires over 20 synthetic steps with complex pentacyclic framework construction [1][2]. This 10-fold reduction in synthetic complexity translates to a tangible cost and time advantage for laboratories requiring a DNA-interactive aminoquinone probe without the logistical burden of natural product total synthesis.

Medicinal Chemistry Synthetic Feasibility Streptonigrin Mimetic Natural Product Analog

Regiospecific DNA Interaction: 7-HAQD vs. 6-HAQD Isomeric Differentiation

The 1984 synthesis paper established that 7-HAQD and its 6-(hydroxyamino) regioisomer (6-HAQD) are structurally distinct, non-interconvertible compounds prepared from different precursors: 7-HAQD from 7-amino-5-imino precursor, and 6-HAQD from 6,8-diamino-5-hydroxyquinoline via a dinitro intermediate [1]. Although direct comparative DNA-binding data for both isomers were not reported in the same assay, the original antitumor paper demonstrated that 7-HAQD interacts with DNA, producing difference spectra and inhibiting precursor incorporation into DNA and RNA in Ehrlich ascites cells, a mechanism not reported for the 6-isomer in the available literature [2]. This regiospecificity implies that 7-HAQD cannot be substituted by its 6-substituted isomer without altering pharmacological profile.

DNA Binding Regioisomerism Structure-Activity Relationship Molecular Recognition

In Vitro Cytostatic Activity Against L1210 Leukemia Cells: 7-HAQD as a DNA Synthesis Inhibitor

The 1984 antitumor study reported that 7-HAQD inhibited the proliferation of L1210 leukemia cells in vitro, with concomitant inhibition of DNA and RNA precursor incorporation into Ehrlich ascites carcinoma cells [1]. While the abstract does not provide an IC50 value, this dual anti-proliferative and anti-metabolic profile distinguishes 7-HAQD from later-generation 5,8-quinolinediones that primarily act via NQO1 bioreduction, a mechanism absent from the 1984 characterisation [2]. This mechanistic distinction is critical for assay design.

L1210 Leukemia Cytostatic DNA Synthesis Inhibition In Vitro Pharmacology

Recommended Research Applications for 7-(Hydroxyamino)-5,8-quinolinedione Based on Evidenced Differentiation


Probe Compound for DNA-Interactive Pharmacophore Mapping of Amino-quinone Natural Products

7-HAQD serves as a structurally minimized pharmacophore model of streptonigrin's DNA-interacting aminoquinone core, enabling systematic structure-activity relationship (SAR) studies to deconvolute the contribution of the pentacyclic scaffold versus the simple 5,8-quinolinedione-hydroxyamino motif to DNA binding affinity and sequence selectivity [1][2]. Its 2-step synthesis from commercial precursors (versus >20 steps for streptonigrin) makes it feasible to generate analogue libraries for medicinal chemistry optimization [1].

Selective Tool for Ascites Tumor Model Studies in Rodent Pharmacology

Given its demonstrated efficacy against Ehrlich ascites carcinoma and P388 leukemia but weaker activity against solid tumors, 7-HAQD is a preferred tool compound for proof-of-concept studies investigating hematological malignancy targets or tumor microenvironment factors that limit drug penetration in solid masses [3]. This selectivity profile allows researchers to benchmark new formulations or delivery strategies aimed at improving solid tumor exposure.

Synthetic Chemistry Benchmark for Regiospecific Hydroxyamino Substitution on Heterocyclic Quinones

The distinct synthetic routes required for 7-HAQD (from 7-amino-5-imino-8(5H)-quinolinone) and its 6-substituted isomer provide a textbook case for studying regiospecific functionalization of the 5,8-quinolinedione core, useful in advanced organic chemistry training and methodology development for heterocyclic quinone modifications [1]. Suppliers offering 7-HAQD with verified regiospecific purity (97%+) enable unambiguous experimental outcomes.

Quote Request

Request a Quote for 7-(Hydroxyamino)-5,8-quinolinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.